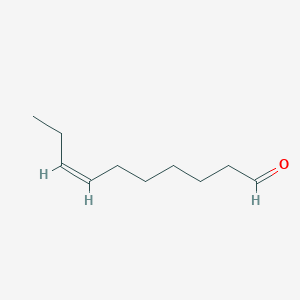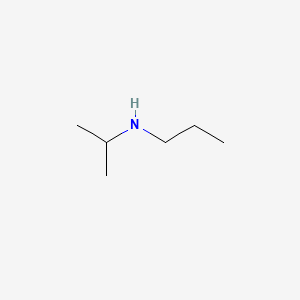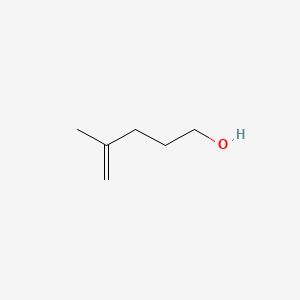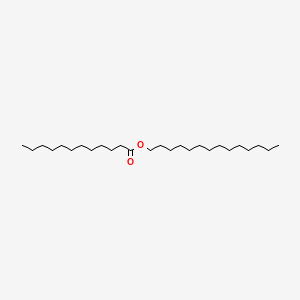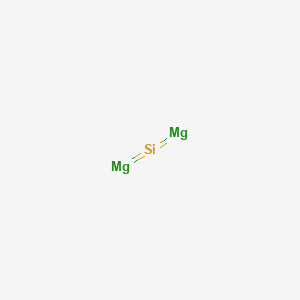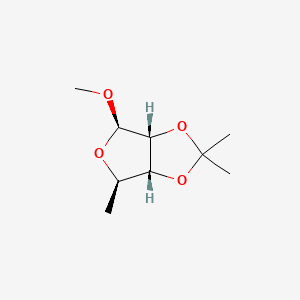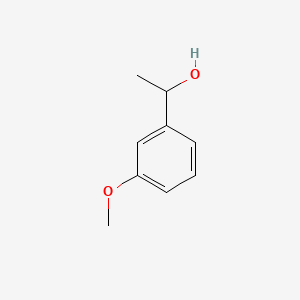
(R)-2-Chlorosuccinic acid
Overview
Description
®-2-Chlorosuccinic acid is a chiral compound with the molecular formula C4H5ClO4. It is an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by the presence of a chlorine atom attached to the second carbon of the succinic acid backbone, which imparts chirality to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Chlorosuccinic acid can be synthesized through several methods. One common approach involves the chlorination of succinic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, ®-2-Chlorosuccinic acid is often produced via the asymmetric synthesis of succinic acid derivatives. This process involves the use of chiral catalysts or chiral auxiliaries to ensure the selective formation of the ®-enantiomer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: ®-2-Chlorosuccinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form ®-2-hydroxysuccinic acid.
Reduction Reactions: The compound can be reduced to ®-2-chlorobutanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of ®-2-Chlorosuccinic acid can yield ®-2-chlorosuccinic anhydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed:
- ®-2-Hydroxysuccinic acid
- ®-2-Chlorobutanol
- ®-2-Chlorosuccinic anhydride
Scientific Research Applications
®-2-Chlorosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving chlorinated organic acids.
Medicine: ®-2-Chlorosuccinic acid derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Chlorosuccinic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes that catalyze the conversion of chlorinated organic acids. The presence of the chlorine atom influences the reactivity and binding affinity of the molecule, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (S)-2-Chlorosuccinic acid
- 2-Bromosuccinic acid
- 2-Iodosuccinic acid
Comparison: ®-2-Chlorosuccinic acid is unique due to its specific chiral configuration and the presence of a chlorine atom. Compared to its (S)-enantiomer, ®-2-Chlorosuccinic acid may exhibit different reactivity and biological activity due to the stereochemistry. The bromine and iodine analogs, 2-Bromosuccinic acid and 2-Iodosuccinic acid, have similar structures but differ in their halogen substituents, which can influence their chemical properties and reactivity.
Properties
IUPAC Name |
(2R)-2-chlorobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGKXSHUKXMDRW-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032073 | |
| Record name | (2R)-2-Chlorosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-40-5 | |
| Record name | Chlorosuccinic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Chlorosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROSUCCINIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936SBK549N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



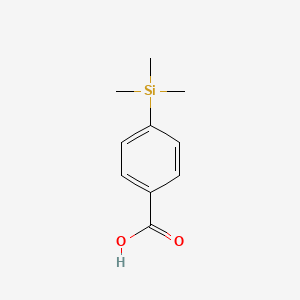

![4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1583625.png)
